molecular formula C5H2BrClIN B578424 2-Bromo-4-chloro-5-iodopyridine CAS No. 1364663-37-5

2-Bromo-4-chloro-5-iodopyridine

Cat. No. B578424
CAS RN: 1364663-37-5
M. Wt: 318.336
InChI Key: UMDUEIACPFVIJC-UHFFFAOYSA-N
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Description

“2-Bromo-4-chloro-5-iodopyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used to develop fluorescent compounds and is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-chloro-5-iodopyridine” were not found, a related compound “5-bromo-2-chloro-4-fluoro-3-iodopyridine” has been synthesized using halogen dance reactions .


Molecular Structure Analysis

The molecular formula of “2-Bromo-4-chloro-5-iodopyridine” is C5H3BrIN . The average mass is 283.892 Da and the monoisotopic mass is 282.849335 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-4-chloro-5-iodopyridine” were not found, it’s worth noting that heteroaryl halides like this compound are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used for heteroarene elaboration with C–C bond formation, particularly in a pharmaceutical discovery chemistry setting .


Physical And Chemical Properties Analysis

“2-Bromo-4-chloro-5-iodopyridine” is a white crystalline solid . It has a melting point of 121-123 °C (lit.) . The density is predicted to be 2.347±0.06 g/cm3 .

Scientific Research Applications

  • 2-Bromo-4-chloro-5-iodopyridine and its analogs are valuable as intermediates in the synthesis of pentasubstituted pyridines, which have significant applications in medicinal chemistry (Wu et al., 2022).
  • Halogen dance reactions, a type of chemical transformation, can be used effectively with this compound and its analogs to synthesize a variety of pyridine derivatives with desired functionalities (Pieterse & Hertog, 2010).
  • In chemoselective Sonogashira reactions, halogen-rich pyridines like 2-Bromo-4-chloro-5-iodopyridine are used as substrates to synthesize non-symmetrical alkynylated pyridines, which are useful in fluorescence applications (Rivera et al., 2019).
  • The compound and its derivatives are used in the synthesis of various pyridine derivatives, including 2,4-diaryl pyridines and bipyridines, through one-pot reactions, highlighting its versatility as a chemical building block (Duan et al., 2004).
  • It serves as a precursor in the creation of structural manifolds and has applications in the manufacturing process of industrial pesticides (Schlosser & Bobbio, 2002).
  • 2-Bromo-4-chloro-5-iodopyridine is used in the synthesis of functionalized pyridine derivatives, which are crucial in developing pharmaceuticals, including potent anticancer agents (Song et al., 2004).

Safety and Hazards

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

Future Directions

While specific future directions for “2-Bromo-4-chloro-5-iodopyridine” were not found, it’s worth noting that this compound can be used to develop fluorescent compounds . This suggests potential applications in the development of new fluorescent probes or sensors.

properties

IUPAC Name

2-bromo-4-chloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDUEIACPFVIJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744292
Record name 2-Bromo-4-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-5-iodopyridine

CAS RN

1364663-37-5
Record name 2-Bromo-4-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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